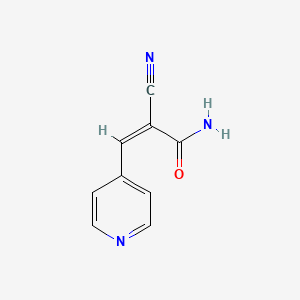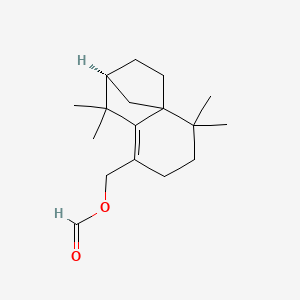![molecular formula C24H31N3O2 B14164114 (4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone CAS No. 755008-07-2](/img/structure/B14164114.png)
(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone is a complex organic compound that features both piperazine and piperidine rings. These structures are often found in pharmacologically active molecules, making this compound of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable benzyl halide under basic conditions.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Coupling of the Rings: The two rings are then coupled using a methanone linker, often through a condensation reaction involving a carbonyl compound and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the methanone linker can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially affecting neurotransmission.
Pathways: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(4-Benzylpiperazin-1-yl)[1-(3-methoxybenzyl)piperidin-4-yl]methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
(4-Benzylpiperazin-1-yl)[1-(3-chlorobenzyl)piperidin-4-yl]methanone: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in (4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone makes it unique, as it can participate in hydrogen bonding and other interactions that may enhance its biological activity or alter its chemical reactivity compared to its analogs.
Propiedades
Número CAS |
755008-07-2 |
|---|---|
Fórmula molecular |
C24H31N3O2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H31N3O2/c28-23-8-4-7-21(17-23)19-25-11-9-22(10-12-25)24(29)27-15-13-26(14-16-27)18-20-5-2-1-3-6-20/h1-8,17,22,28H,9-16,18-19H2 |
Clave InChI |
QDSXWOMFDMMURY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



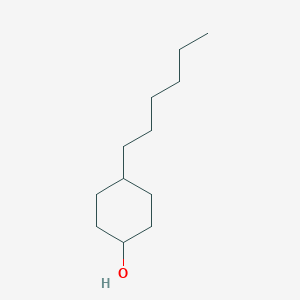
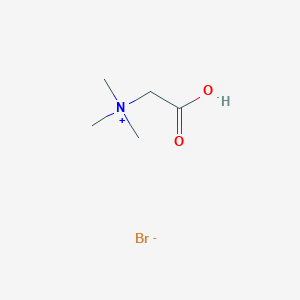

![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
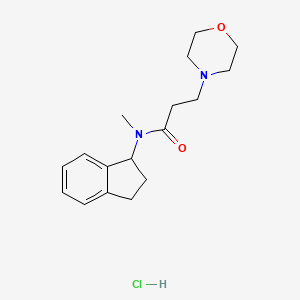
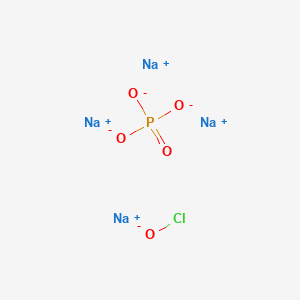

![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
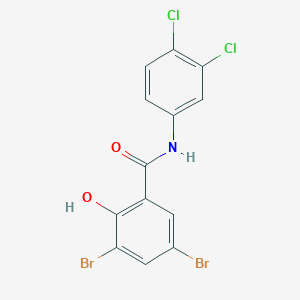
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
